



Application Notes and Protocols: Preclinical Dosimetry Calculation for ¹⁷⁷Lu-EB-PSMA-617

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Compound of Interest		
Compound Name:	EB-Psma-617	
Cat. No.:	B15608241	Get Quote

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for both diagnosis and therapy in prostate cancer.[1] Radioligand therapy using molecules like PSMA-617 labeled with Lutetium-177 (177Lu) has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] To enhance the therapeutic window, modifications to the PSMA-617 molecule have been explored. One such modification is the addition of a truncated Evans blue (EB) moiety, creating **EB-PSMA-617**.[2][5] The EB portion reversibly binds to circulating albumin, which extends the radiopharmaceutical's blood half-life, leading to increased tumor accumulation and retention.[2][5][6]

Preclinical dosimetry is a crucial step in the development of new radiopharmaceuticals like ¹⁷⁷Lu-**EB-PSMA-617**. It provides essential estimates of the radiation absorbed dose delivered to the tumor and healthy organs, which helps in predicting therapeutic efficacy and potential toxicities.[7] This document provides detailed protocols for conducting preclinical dosimetry studies of ¹⁷⁷Lu-**EB-PSMA-617** in rodent models, intended for researchers, scientists, and drug development professionals.

Key Concepts in Preclinical Dosimetry

The cornerstone of internal dosimetry is the Medical Internal Radiation Dose (MIRD) formalism, which provides a standardized method to calculate the absorbed dose.[7][8][9][10] The absorbed dose (D), measured in Grays (Gy), is the energy deposited by ionizing radiation per unit mass of tissue.[7][10]



The fundamental equation for the mean absorbed dose to a target organ (r_T) from a source organ (r_S) is:

$$D(r_T) = \tilde{A}_S \times S(r_T \leftarrow r_S)$$

Where:

- Ã_S is the time-integrated activity in the source organ, representing the total number of radioactive disintegrations over a specific period.[9][11] It is calculated by integrating the time-activity curve (TAC) for the source organ.
- S(r_T ← r_S) is the S-value, a pre-calculated factor representing the mean absorbed dose to the target organ per radioactive disintegration in the source organ (Gy/Bq·s).[7][12]

Experimental Protocols Protocol 1: Radiolabeling of EB-PSMA-617 with ¹⁷⁷Lu

This protocol outlines the procedure for labeling the **EB-PSMA-617** precursor with Lutetium-177.

Materials:

- EB-PSMA-617 precursor
- 177LuCl₃ solution in 0.04 M HCl
- Sodium acetate buffer (1.0 M, pH 5.5)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-Thin Layer Chromatography (Radio-TLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC) system

Procedure:



- In a sterile reaction vial, combine the sodium acetate buffer and the desired amount of EB-PSMA-617 precursor.
- Add the required activity of ¹⁷⁷LuCl₃ to the vial.
- Adjust the total reaction volume with 0.04 M HCl.
- Incubate the reaction mixture at 95°C for 30-40 minutes.[1]
- Allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
 A radiochemical purity of >98% is generally considered acceptable for preclinical studies.[1]
 [13]

Protocol 2: Animal Model and Administration

This protocol describes the establishment of a tumor model and the administration of the radiolabeled compound.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or NSG)
- PSMA-expressing human prostate cancer cells (e.g., PC-3 PIP, LNCaP)
- Matrigel (optional)
- Anesthetic (e.g., isoflurane)
- Sterile syringes and needles

Procedure:

- Subcutaneously implant PSMA-positive human prostate cancer cells into the flank of the mice.
- Allow tumors to grow to a suitable size for imaging and biodistribution studies (e.g., 100-200 mm³).



- · Anesthetize the mice using isoflurane.
- Administer a defined amount of ¹⁷⁷Lu-EB-PSMA-617 (e.g., 30-37 MBq) intravenously via the tail vein.[1] The injection volume should be approximately 100-200 μL.

Protocol 3: Ex Vivo Biodistribution Study

This study is essential to determine the uptake, distribution, and clearance of the radiolabeled compound.

Procedure:

- At predefined time points post-injection (e.g., 2, 24, 72, 120, and 168 hours), euthanize a cohort of mice.[14][15]
- Collect blood via cardiac puncture.
- Dissect and collect the tumor and various organs of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).[1]
- Rinse the collected tissues with saline to remove excess blood and gently blot them dry.
- Place each tissue sample into a pre-weighed collection tube and determine the wet weight of the tissue.[1]
- Measure the radioactivity in each sample using a gamma counter, along with standards of the injected solution.
- Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: In Vivo Imaging with SPECT/CT

In vivo imaging provides longitudinal data from the same animal, reducing inter-animal variability.[7]

Procedure:



- At multiple time points post-injection (e.g., 2, 24, 72, 120, and 168 hours), anesthetize the mice.[14][15]
- Perform Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) imaging. The CT provides anatomical reference for organ delineation.[7]
- Reconstruct the SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization).
- Co-register SPECT and CT images.
- Draw regions of interest (ROIs) around the tumor and organs on the CT images and use these to quantify the activity concentration (Bq/mL) from the SPECT data.

Dosimetry Calculation

The dosimetry calculation process integrates data from biodistribution and imaging studies to estimate the absorbed dose in various tissues.

Workflow:

- Time-Activity Curve (TAC) Generation: Plot the %ID/g for each organ and the tumor as a function of time.
- Curve Fitting: Fit the TACs to an appropriate mathematical function (e.g., a sum of exponentials) to model the uptake and clearance of the radiopharmaceutical.
- Time-Integrated Activity (Ã) Calculation: Analytically or numerically integrate the fitted timeactivity curves from time zero to infinity to determine the total number of disintegrations in each source organ.[9]
- Absorbed Dose Calculation: Use a dosimetry software package, such as OLINDA/EXM, which incorporates a murine phantom.[13][16] The software uses the calculated timeintegrated activities and its internal S-values to compute the absorbed dose for each target organ. The results are typically expressed in Gy/MBq.[7]

Data Presentation



Quantitative data from preclinical studies is crucial for comparing the dosimetric profiles of different radiopharmaceuticals.

Table 1: Comparative Absorbed Doses of ¹⁷⁷Lu-**EB-PSMA-617** and ¹⁷⁷Lu-PSMA-617 in Normal Organs.

Organ	¹⁷⁷ Lu-EB-PSMA-617 (mSv/MBq)	¹⁷⁷ Lu-PSMA-617 (mSv/MBq)	Fold Increase
Kidneys	2.39 ± 0.69[2][14]	0.39 ± 0.06[2][14]	~6.1
Red Bone Marrow	0.0547 ± 0.0062[14]	0.0084 ± 0.0057[14]	~6.5
Parotid Glands	6.41 ± 1.40[2]	1.25 ± 0.51[2]	~5.1
Whole Body	0.1294 ± 0.0395[2]	0.0235 ± 0.0029[2]	~5.5

Data is presented as mean \pm standard deviation.

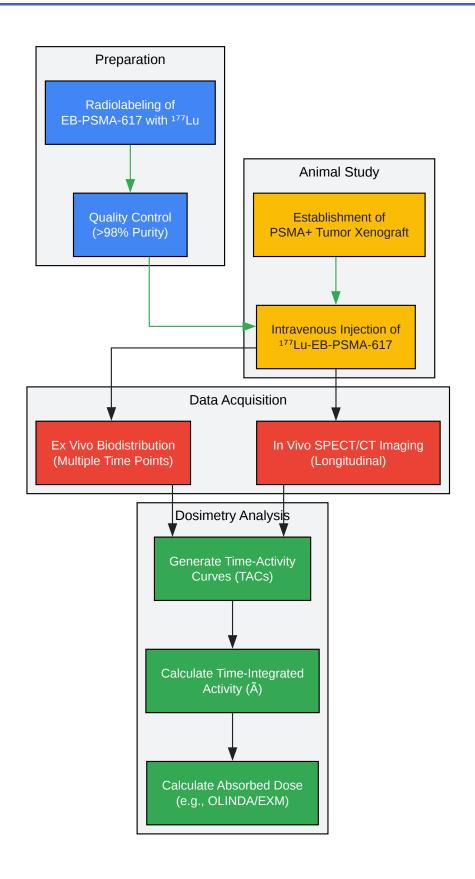
Table 2: Comparative Tumor Dosimetry of ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617.

Parameter	¹⁷⁷ Lu-EB-PSMA-617	¹⁷⁷ Lu-PSMA-617	Fold Increase
Tumor Accumulated Radioactivity	~3.02-fold higher[5] [14]	Baseline	~3.02
Tumor Absorbed Dose (AUC) (MBq-h/MBq/g)	0.0766 ± 0.0385[6]	0.0356 ± 0.0361[6]	~2.15

AUC: Area under the residence time-activity curve.

Visualizations





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Caption: Overall experimental workflow for preclinical dosimetry of ¹⁷⁷Lu-**EB-PSMA-617**.



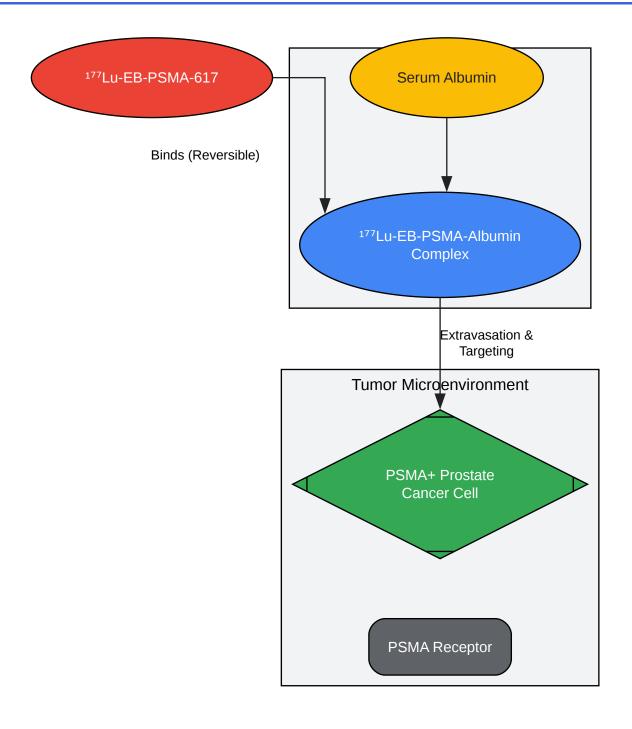


MIRD Formalism for Dosimetry Calculation

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Caption: Workflow for dosimetry calculation based on the MIRD formalism.





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Caption: Targeting mechanism of ¹⁷⁷Lu-**EB-PSMA-617** via albumin binding.

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